molecular formula C9H7IN2O2 B2837184 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2138293-79-3

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2837184
CAS No.: 2138293-79-3
M. Wt: 302.071
InChI Key: QKFQRFDSDFYXOB-UHFFFAOYSA-N
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Description

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H7IN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 7th position, and a carboxylic acid group at the 6th position on the imidazo[1,2-a]pyridine ring.

Preparation Methods

The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various methods. One common approach involves the iodine-catalyzed condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This method is efficient and can be performed under ambient conditions using automated grindstone chemistry.

Chemical Reactions Analysis

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFQRFDSDFYXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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